molecular formula C25H51O2S.BF4<br>C25H51BF4O2S B12707683 Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-) CAS No. 57876-06-9

Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-)

Cat. No.: B12707683
CAS No.: 57876-06-9
M. Wt: 502.5 g/mol
InChI Key: HZFNCBQFFNDARH-UHFFFAOYSA-N
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Description

EINECS 261-002-7, also known as dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique molecular structure and properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium typically involves the reaction of dodecyl ethyl sulfonium with 3-[(2-ethylhexyl)oxy]-3-oxopropyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonium group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted sulfonium salts.

Scientific Research Applications

Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular membranes and proteins, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dodecyltrimethylammonium chloride
  • Tetradecyltrimethylammonium bromide
  • Hexadecyltrimethylammonium chloride

Uniqueness

Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to similar compounds, it exhibits different reactivity patterns and interactions, making it suitable for specialized applications in various fields.

Properties

CAS No.

57876-06-9

Molecular Formula

C25H51O2S.BF4
C25H51BF4O2S

Molecular Weight

502.5 g/mol

IUPAC Name

dodecyl-ethyl-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanium;tetrafluoroborate

InChI

InChI=1S/C25H51O2S.BF4/c1-5-9-11-12-13-14-15-16-17-18-21-28(8-4)22-20-25(26)27-23-24(7-3)19-10-6-2;2-1(3,4)5/h24H,5-23H2,1-4H3;/q+1;-1

InChI Key

HZFNCBQFFNDARH-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCC[S+](CC)CCC(=O)OCC(CC)CCCC

Origin of Product

United States

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